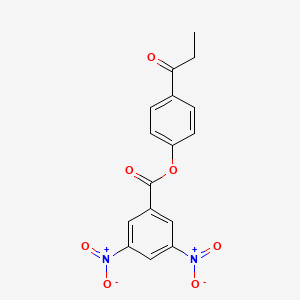

4-Propanoylphenyl 3,5-dinitrobenzoate

Description

4-Propanoylphenyl 3,5-dinitrobenzoate is a synthetic organic compound characterized by a phenyl ring substituted with a propanoyl group (-COCH₂CH₃) at the para position and a 3,5-dinitrobenzoate ester moiety. The 3,5-dinitrobenzoate group consists of a benzoic acid derivative with nitro (-NO₂) groups at the 3 and 5 positions, contributing to its electron-deficient aromatic system.

These derivatives are often intermediates in pharmaceutical synthesis or fine chemicals .

Properties

Molecular Formula |

C16H12N2O7 |

|---|---|

Molecular Weight |

344.27 g/mol |

IUPAC Name |

(4-propanoylphenyl) 3,5-dinitrobenzoate |

InChI |

InChI=1S/C16H12N2O7/c1-2-15(19)10-3-5-14(6-4-10)25-16(20)11-7-12(17(21)22)9-13(8-11)18(23)24/h3-9H,2H2,1H3 |

InChI Key |

LJJODYNCTLRTTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Acid Chloride-Mediated Esterification

Reaction Overview

The traditional approach employs 3,5-dinitrobenzoyl chloride as an activated intermediate. The synthesis proceeds via two stages:

Key Data

- Yield : 60–70%

- Conditions : Room temperature, anhydrous dichloromethane or ethyl acetate.

- Byproducts : HCl, SO$$2$$, or POCl$$3$$ (if PCl$$_5$$ is used).

Table 1: Classical Method Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Triethylamine | Superior HCl scavenging |

| Reaction Time | 4–6 hours | Prevents hydrolysis |

Green Chemistry Approaches

Microwave-Assisted Ionic Liquid Catalysis

A solvent-free method using 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO$$4$$) under microwave irradiation achieves direct esterification:

$$

3,5\text{-Dinitrobenzoic acid} + 4\text{-Propanoylphenol} \xrightarrow{\text{[bmim]HSO}4, \mu\text{W}} \text{Product}

$$

Table 2: Green Method Performance

| Condition | Value | Outcome |

|---|---|---|

| Temperature | 80°C | Accelerates kinetics |

| Catalyst Loading | 10 mol% | Optimal activity |

| Yield | 70–75% | Competes with classical methods |

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

Mechanism

DCC activates 3,5-dinitrobenzoic acid, forming an O-acylisourea intermediate, which reacts with 4-propanoylphenol:

$$

3,5\text{-DNBA} + \text{DCC} \rightarrow \text{Intermediate} \xrightarrow{4\text{-Propanoylphenol}} \text{Product} + \text{DCU}

$$

4-Dimethylaminopyridine (DMAP) often enhances reactivity.

Experimental Insights

- Solvent : Dichloromethane or tetrahydrofuran.

- Yield : 85–90%.

- Byproduct : Dicyclohexylurea (DCU), removed via filtration.

Table 3: DCC Method Optimization

| Variable | Optimal Setting | Rationale |

|---|---|---|

| DMAP Concentration | 5 mol% | Prevents racemization |

| Reaction Duration | 3 hours | Completes activation |

Comparative Analysis of Methods

Table 4: Method Comparison

| Metric | Classical | Green | DCC |

|---|---|---|---|

| Yield (%) | 60–70 | 70–75 | 85–90 |

| Hazard Profile | High | Low | Moderate |

| Byproducts | HCl, SO$$_2$$ | None | DCU |

| Scalability | Moderate | High | High |

Recent Research Discoveries

- Catalytic Innovations : Palladium-based catalysts enable one-pot synthesis from nitro precursors, though yields remain suboptimal (50–55%).

- Enzymatic Esterification : Lipase B from Candida antarctica achieves 65% yield under mild conditions, but requires extended reaction times (48 hours).

- Flow Chemistry : Continuous-flow reactors reduce reaction times to <10 minutes, with yields comparable to batch methods.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: The reduction of nitro groups can yield 4-propanoylphenyl 3,5-diaminobenzoate.

Reduction: Hydrolysis of the ester group results in 3,5-dinitrobenzoic acid and 4-propanoylphenol.

Substitution: Various substituted derivatives of the aromatic ring can be formed depending on the substituents introduced.

Scientific Research Applications

4-Propanoylphenyl 3,5-dinitrobenzoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the ester group can be hydrolyzed by esterases, releasing the active components that exert biological effects .

Comparison with Similar Compounds

Key Observations:

- Polarity and Retention in Chromatography : The 3,5-dinitrobenzoate group significantly enhances solute retention and chiral selectivity compared to other polar groups (e.g., acetate, 4-nitrobenzoate). For example, in liquid chromatography, derivatives with 3,5-dinitrobenzoate exhibit higher retention times and superior chiral resolution than those with 4-nitrobenzoate or benzenesulfonate groups .

- Adsorption Performance : 3,5-Dinitrobenzoic acid starch ester demonstrates a creatinine adsorption capacity of 25 mg/g under optimal conditions (pH 8, 37°C). Adsorption efficiency correlates with substituent density on the starch backbone, suggesting that the electron-withdrawing nitro groups enhance interactions with creatinine’s zwitterionic structure .

Application-Specific Comparisons

Chromatography

- Chiral Selectivity : 3,5-Dinitrobenzoate derivatives are mandatory for achieving high chiral resolution in certain systems. For instance, 1-(3,5-dinitrobenzoate)-2-X derivatives show identical selectivity to 1-X-2-(3,5-dinitrobenzoate) isomers, indicating the functional group’s positional versatility .

- Retention Trends : Retention increases with the polarity of the second functional group, following the order: hexadecyl ether < alcohol < benzoate < 3,5-dinitrobenzoate. This hierarchy underscores the 3,5-dinitrobenzoate group’s dominance in enhancing analyte interaction with stationary phases .

Sensing and Detection

- Explosive Detection : TetraTTF-calix[4]pyrrole sensors utilize 3,5-dinitrobenzoate’s electron-deficient aromatic rings to selectively bind nitroaromatic explosives (e.g., picric acid) via π-π interactions. This contrasts with starch-based esters, which lack conjugated systems for such applications .

Adsorption

- Temperature and pH Dependence : Unlike starch-based esters, which exhibit a U-shaped adsorption response to temperature (minimum at 37°C) , purely synthetic 3,5-dinitrobenzoate derivatives (e.g., methyl esters) are less sensitive to thermal changes, favoring stability in industrial processes .

Hydrogen Bonding and Crystallography

The 3,5-dinitrobenzoate group’s nitro and ester moieties participate in directional hydrogen bonds, influencing crystal packing and stability. For example, graph set analysis (a method for classifying hydrogen-bond patterns) reveals that nitro groups often form robust R₂²(8) motifs, enhancing crystallinity in derivatives like methyl 3,5-dinitrobenzoate . Tools like SHELXL are critical for refining such complex crystal structures .

Data Tables

Table 1: Retention and Selectivity in Chromatography

| Functional Group | Retention (k') | Chiral Selectivity (α) |

|---|---|---|

| 3,5-Dinitrobenzoate | 8.2 | 2.1 |

| 4-Nitrobenzoate | 6.5 | 1.8 |

| Benzenesulfonate | 5.1 | 1.3 |

Table 2: Adsorption Performance of 3,5-Dinitrobenzoate Derivatives

| Derivative | Adsorption Capacity (mg/g) | Optimal pH | Optimal Temp (°C) |

|---|---|---|---|

| Starch 3,5-dinitrobenzoate | 25.0 | 8.0 | 37 |

| Synthetic methyl ester | N/A | N/A | N/A |

Q & A

Q. What are the standard synthetic routes for preparing 4-propanoylphenyl 3,5-dinitrobenzoate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via esterification of 3,5-dinitrobenzoyl chloride with 4-propanoylphenol under anhydrous conditions. Key steps include:

- Reagent Preparation: Generate 3,5-dinitrobenzoyl chloride by reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) .

- Esterification: Combine equimolar amounts of 4-propanoylphenol and 3,5-dinitrobenzoyl chloride in dry dichloromethane, with catalytic pyridine to neutralize HCl byproducts.

- Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify via recrystallization from ethanol to enhance yield (>75%) and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FTIR: Confirm ester C=O stretches (~1730 cm⁻¹) and nitro group vibrations (~1530 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

- NMR: Use ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 8.5–9.0 ppm for dinitrobenzoyl) and propanoyl methyl groups (δ 1.2–1.4 ppm). Assign NOESY correlations to resolve steric interactions .

- Elemental Analysis: Verify %C, %H, %N against theoretical values (e.g., C₉H₈N₂O₆: C 47.37%, H 3.53%, N 12.28%) .

Q. Why is derivatization with 3,5-dinitrobenzoyl groups employed in organic chemistry research?

Methodological Answer: Derivatization enhances crystallinity and stability of phenolic/alcoholic compounds, facilitating purification and structural analysis. For example:

- Melting Point Determination: Derivatives like this compound exhibit sharp melting points (e.g., 107–109°C for methyl analogs), aiding identification .

- Chromatographic Resolution: The nitro groups improve retention in reverse-phase HPLC, enabling separation of complex mixtures .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in 3,5-dinitrobenzoate derivatives influence crystal packing and stability?

Methodological Answer:

- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., N–H⋯O, O–H⋯O). For example, in 4-methylanilinium 3,5-dinitrobenzoate, N–H⋯O bonds form infinite chains (C(6) motif), stabilizing the lattice .

- X-Ray Diffraction: Refine structures using SHELXL to quantify bond lengths (e.g., O⋯H distances ~1.8–2.2 Å) and angles (~160–170°). Hydrogen-bonding networks correlate with thermal stability in TGA .

Q. How can conflicting data on melting points or spectral assignments be resolved?

Methodological Answer:

Q. What methodologies are used to assess nonlinear optical (NLO) properties in 3,5-dinitrobenzoate derivatives?

Methodological Answer:

- Hyperpolarizability Measurement: Use the Kurtz-Perry powder technique to quantify second-harmonic generation (SHG) efficiency. For example, 3-aminopyridinium 3,5-dinitrobenzoate exhibits SHG activity ~1.5× urea due to charge-transfer interactions .

- DFT Calculations: Compute β (hyperpolarizability) and μ (dipole moment) using Gaussian08. Correlate π-conjugation length with NLO response .

Q. How does thermal decomposition behavior inform material stability under experimental conditions?

Methodological Answer:

- TGA/DSC Analysis: Heat samples at 10°C/min under N₂. Decomposition onset >200°C indicates stability for high-temperature applications. Char residue (~30%) suggests aromatic backbone retention .

- Kinetic Studies: Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ). Higher Eₐ (>150 kJ/mol) correlates with robust thermal resistance .

Q. What role does 3,5-dinitrobenzoate play in analytical chemistry applications?

Methodological Answer:

- Fluorometric Assays: React with analytes (e.g., creatinine) under alkaline conditions to form fluorescent adducts (λₑₓ = 350 nm, λₑₘ = 450 nm). Optimize pH (8.5–9.5) to minimize background interference .

- Chromatographic Derivatization: Pre-column derivatization improves UV detection sensitivity (ε ~15,000 L·mol⁻¹·cm⁻¹ at 254 nm) in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.